molecular formula C21H34O5 B1240182 15(S)-15-methyl-PGD2 CAS No. 85280-90-6

15(S)-15-methyl-PGD2

Cat. No. B1240182
CAS RN: 85280-90-6
M. Wt: 366.5 g/mol
InChI Key: CTXLUMAOXBULOZ-QEQARHSSSA-N
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Description

15(S)-15-methyl-PGD2, also known as 15-methyl-PGD2, is a member of the prostaglandin family of eicosanoids. It is a potent mediator of inflammation and immune responses, and has been implicated in a variety of physiological and pathological processes. In addition, 15-methyl-PGD2 has been studied extensively in laboratory experiments, and its role in multiple biological processes has been elucidated.

Scientific Research Applications

Role in Inflammatory Diseases

15(S)-15-methyl-PGD2 is a potent and selective CRTH2/DP2 receptor agonist . It plays a significant role in asthma and allergic diseases . It is the only primary prostanoid to activate human eosinophils, which it accomplishes through the DP2 receptor/chemoattractant receptor-homologous molecule expressed on T helper cell type 2 (Th2) cells (CRTH2) .

Potential Anti-Inflammatory Agent

Inhibitors of HPGDS, which is involved in the production of prostaglandin D2, have been investigated as potential anti-inflammatory agents . This suggests that manipulating the levels of 15(S)-15-methyl-PGD2 could have therapeutic implications in the treatment of inflammatory conditions.

Role in Muscle Atrophy

A gene therapy approach and a small molecular targeted drug were used to inhibit 15-PGDH in muscles of young and aged mice . The inhibition of 15-PGDH, which is responsible for the lower prostaglandin level, led to an increase in muscle mass, indicating a potential role of 15(S)-15-methyl-PGD2 in muscle health and aging .

Neuritogenesis in NSC-34 Cells

Exposure to PGD2 resulted in increased percentages of neurite-bearing cells and neurite length . Although D-prostanoid receptor (DP) 1 and DP2 were dominantly expressed in the cells, 15®-15-methyl PGD2 (a DP2 agonist) had no effect on neurite outgrowth . This suggests that 15(S)-15-methyl-PGD2 could have potential applications in neurobiology and the treatment of neurological disorders.

Role in Sleep Regulation

Prostaglandin D2, which 15(S)-15-methyl-PGD2 is a derivative of, participates in various physiological processes, including sleep regulation . This suggests that 15(S)-15-methyl-PGD2 could potentially have applications in sleep research and the treatment of sleep disorders.

Role in Eosinophil Activation

15(S)-15-methyl-PGD2 is a potent and selective DP2 receptor agonist . It has been found to be about 5 times more potent than PGD2 itself . This suggests that 15(S)-15-methyl-PGD2 could have potential applications in the study of eosinophil activation and related conditions.

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLUMAOXBULOZ-QEQARHSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

CAS RN

85280-90-6
Record name 15-methylprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-METHYL PROSTAGLANDIN D2, (15S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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